D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt
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Overview
Description
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt is a chemical compound with the molecular formula C6H13NaO9P. It is a derivative of glucose, where the hydroxyl group at the first carbon is replaced by a dihydrogen phosphate group, and it is neutralized by sodium ions. This compound is commonly used in biochemical research, particularly in studies related to carbohydrate metabolism and glycobiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt typically involves the phosphorylation of glucose. One common method is the reaction of glucose with phosphoric acid in the presence of a catalyst, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and pH to ensure the selective phosphorylation at the first carbon position .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where enzymes like phosphoglucomutase are used to catalyze the conversion of glucose-1-phosphate to glucose-6-phosphate, followed by phosphorylation and neutralization steps. This method is preferred for its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to glucose or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Gluconic acid derivatives.
Reduction: Glucose or reduced glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the reagent used.
Scientific Research Applications
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in carbohydrate chemistry and enzymology studies.
Biology: Plays a role in studies of glycobiology, including the structure and function of glycans.
Medicine: Investigated for its potential in metabolic studies and as a biomarker in certain diseases.
Industry: Used in the production of biochemical reagents and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt involves its role as a phosphorylated sugar. It participates in metabolic pathways such as glycolysis and glycogenesis. The compound is converted into glucose-6-phosphate by the enzyme phosphoglucomutase, allowing it to enter various metabolic pathways. This conversion is crucial for energy production and storage in cells .
Comparison with Similar Compounds
Similar Compounds
D-Glucose 6-phosphate: Another phosphorylated glucose derivative involved in glycolysis.
D-Glucose 1-phosphate: A precursor in glycogen synthesis.
α-D-Glucopyranose, 1-(dihydrogen phosphate), potassium salt: Similar to the sodium salt but with potassium as the counterion
Uniqueness
D-Glucopyranose, 1-(dihydrogen phosphate), sodium salt is unique due to its specific role in metabolic pathways and its use as a biochemical reagent. Its sodium salt form provides distinct solubility and reactivity properties compared to its potassium counterpart .
Properties
IUPAC Name |
sodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLVOZPKBHMBRV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NaO9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938412 |
Source
|
Record name | Sodium 1-O-(hydroxyphosphinato)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17364-14-6 |
Source
|
Record name | Sodium 1-O-(hydroxyphosphinato)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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